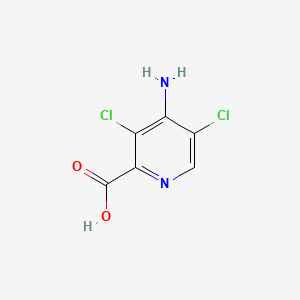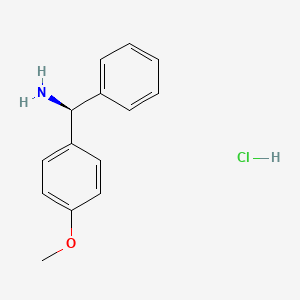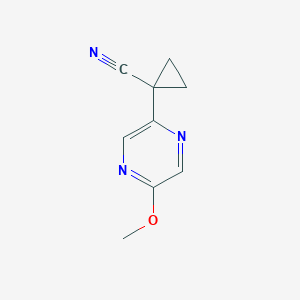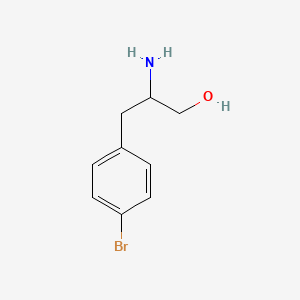
4-Amino-3,5-dichloropyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-dichloropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H4Cl2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloropyridine-2-carboxylic acid typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,4,6-triamino-3,5-dinitropyridine with hydrogen peroxide in glacial acetic acid, followed by heating under reflux . Another method involves the use of sodium hydroxide and aqueous sodium formate solutions in a no diaphragm reactor .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3,5-dichloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-dichloropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of herbicides and pesticides, particularly for controlling broadleaf weeds
Wirkmechanismus
The mechanism of action of 4-Amino-3,5-dichloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a herbicide, it acts as a plant growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death . The compound is absorbed by the roots and leaves of plants, where it disrupts normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3,6-dichloropyridine-2-carboxylic acid:
Clopyralid: Another pyridine carboxylic acid herbicide used for controlling broadleaf weeds.
Picloram: A herbicide used for controlling woody plants and broadleaf weeds.
Triclopyr: A herbicide used for controlling woody plants and broadleaf weeds.
Uniqueness
4-Amino-3,5-dichloropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a plant growth regulator and its applications in various fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
66280-95-3 |
|---|---|
Molekularformel |
C6H4Cl2N2O2 |
Molekulargewicht |
207.01 g/mol |
IUPAC-Name |
4-amino-3,5-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H2,9,10)(H,11,12) |
InChI-Schlüssel |
XARSTRKAGOKHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)C(=O)O)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,9bS)-8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036913.png)
![benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate](/img/structure/B13036923.png)







![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)



![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
